Methyl linoleate

Catalog No.
S620947
CAS No.
112-63-0
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linoleate

CAS Number

112-63-0

Product Name

Methyl linoleate

IUPAC Name

methyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-

InChI Key

WTTJVINHCBCLGX-NQLNTKRDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Methyl Ester; Linoleic Acid Methyl Ester; (9Z,12Z)-Octadecadienoic Acid Methyl Ester; Methyl (9Z,12Z)-Octadeca-9,12-dienoate; Methyl (9Z,12Z)-Octadecadienoate; Methyl (Z,Z)-9,12-Octadecadienoate; Methyl 9-cis,12-cis

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC

Model Compound for Lipid Peroxidation Studies:

Methyl linoleate is widely used as a model compound in oxidation/peroxidation assays []. Its susceptibility to oxidation due to its double bonds makes it ideal for mimicking the process of lipid peroxidation in cells and tissues []. This allows researchers to evaluate the anti-peroxidant activity of various natural products and synthetic compounds, such as fullerenes, ellagitannins, and other antioxidants [, ].

Potential Application in Bio-based Lubricants:

Research suggests the potential of methyl linoleate, along with other plant-derived oils, as a renewable and environmentally friendly alternative to fossil fuel-based lubricants []. These bio-based lubricants offer several advantages including biodegradability, low ecotoxicity, and excellent tribological properties, meaning they exhibit good friction and wear characteristics []. However, further research is needed to address their limitations such as lower low-temperature performance and oxidative stability compared to mineral-based oils [].

Other Applications:

Beyond the two main applications mentioned above, methyl linoleate finds use in other areas of scientific research. For instance, some studies have explored its potential as a biofuel []. Additionally, its chemical properties make it a valuable substrate for organic synthesis [].

Methyl linoleate is a fatty acid methyl ester derived from linoleic acid, a polyunsaturated omega-6 fatty acid. Its chemical formula is C₁₉H₃₄O₂, and it is classified as a triunsaturated compound due to the presence of two double bonds in its structure. Methyl linoleate is notable for its role as a plant metabolite and has been identified in various plant sources, including Neolitsea daibuensis . This compound is commonly utilized in the food industry, cosmetics, and as a potential biofuel due to its favorable properties.

Methyl linoleate itself doesn't have a known biological mechanism of action. However, its role lies in mimicking the behavior of polyunsaturated fatty acids in oxidation processes []. In this context, it helps researchers understand how antioxidants interact with and prevent the degradation of essential fatty acids.

  • Flammability: Flammable liquid with a flash point of 93 °C [].
  • Reactivity: Can react with strong oxidizing agents [].
  • Storage: Store in a cool, dark place under an inert atmosphere to prevent oxidation [].
, particularly oxidation and radical reactions. For instance, it reacts with nitrogen dioxide under both aerobic and anaerobic conditions, leading to the formation of various allylic products . Additionally, studies have shown that methyl linoleate can be converted into trans lipids through reactions with thiols and free radicals, which serve as indicators of free radical activity within cells . The compound can also participate in autoxidation processes, which are influenced by temperature and other environmental factors .

Methyl linoleate exhibits significant biological activity. As a fatty acid methyl ester, it plays a role in cellular metabolism and may influence various physiological processes. Its interaction with free radicals suggests potential implications in oxidative stress and related diseases. Furthermore, methyl linoleate has been studied for its anti-inflammatory properties and its ability to modulate lipid metabolism, making it of interest in nutritional science and pharmacology .

Methyl linoleate can be synthesized through several methods:

  • Transesterification: This method involves the reaction of linoleic acid with methanol in the presence of a catalyst, typically an acid or base.
  • Direct Esterification: Linoleic acid can be reacted with methanol directly under acidic conditions to form methyl linoleate.
  • Biocatalysis: Enzymatic methods using lipases can also facilitate the synthesis of methyl linoleate from linoleic acid and methanol, offering a more environmentally friendly approach .

Methyl linoleate has diverse applications across various industries:

  • Food Industry: Used as an emulsifier and flavoring agent due to its fatty acid profile.
  • Cosmetics: Incorporated into formulations for skin moisturization and as an emollient.
  • Biofuels: Investigated as a potential biodiesel feedstock due to its renewable nature and favorable combustion properties .
  • Pharmaceuticals: Explored for its anti-inflammatory and antioxidant properties.

Research on methyl linoleate's interactions highlights its reactivity with various agents:

  • Radical Reactions: Methyl linoleate's susceptibility to oxidation makes it a valuable model for studying lipid peroxidation processes.
  • Nitrogen Dioxide Interactions: Studies indicate that low concentrations of nitrogen dioxide can significantly alter the chemical structure of methyl linoleate, leading to the formation of different products under varying conditions .
  • Thermal Stability: The thermal reactions of methyl linoleate have been investigated to understand its stability at elevated temperatures, which is crucial for applications in food processing and storage .

Methyl linoleate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Characteristics
Methyl LinolenateC₁₉H₃₄O₂Contains three double bonds; more reactive than methyl linoleate due to additional bis-allylic methylene groups.
Ethyl LinoleateC₂₀H₃₈O₂Similar fatty acid profile but differs in alkyl chain length; used primarily in food applications.
Methyl OleateC₁₈H₃₄O₂Contains one double bond; less reactive than methyl linoleate; widely used in cooking oils.
Methyl PalmitateC₁₆H₃₂O₂Saturated fatty acid; more stable than methyl linoleate; used in cosmetic formulations.

Methyl linoleate's unique combination of unsaturation and reactivity distinguishes it from these similar compounds, making it particularly valuable in both industrial applications and biological studies.

Physical Description

Liquid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 g/mol

Monoisotopic Mass

294.255880323 g/mol

Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Density

0.883-0.893 (20°)

LogP

6.82 (LogP)
6.82

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-35 °C

UNII

24N6726DE5

Related CAS

19680-96-7

Vapor Pressure

3.67e-06 mmHg

Other CAS

112-63-0
68605-14-1
2462-85-3

Wikipedia

Methyl linoleate

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester: ACTIVE
Fatty acids, safflower-oil, Me esters: INACTIVE

Dates

Modify: 2023-08-15
1. L. Chuang et al. “Inhibitory effect of conjugated linoleic acid on linoleic acid elongation in transformed yeast with human elongase” Lipids, Vol. 36(10),pp. 1099-1103, 20012. M. Wadman et al. “Conversion of linoleic acid into novel oxylipins by the mushroom Agaricus bisporus” Lipids, Vol. 40(11) pp. 1163-1170, 20053. P. Elias, B. Brown, V. Ziboh “The Permeability Barrier in Essential Fatty Acid Deficiency: Evidence for a Direct Role for Linoleic Acid in BarrierFunction” Journal of Investigative Dermatology, Vol.74 pp. 230–233, 1980

Explore Compound Types